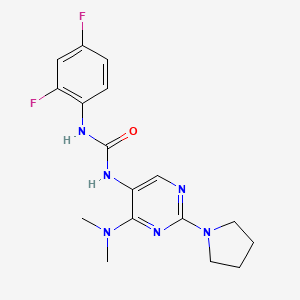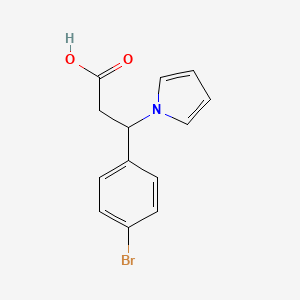
3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid" is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, such as inhibition of glycolic acid oxidase (GAO) and involvement in the synthesis of pharmaceuticals . These compounds are characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and a propanoic acid moiety, suggesting potential for bioactivity and pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds involves regioselective lithiation and subsequent reactions to introduce various functional groups. For instance, the synthesis of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid, a precursor to a pharmaceutical agent, involves ortho-lithiation of N-Boc-3-bromopyrroles followed by reaction with ethyl formate to yield C2-formylpyrroles . This methodology indicates that similar strategies could potentially be applied to synthesize the compound , with modifications to the substituents to match the desired structure.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with regioisomers posing challenges for identification. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid required single-crystal X-ray analysis for unambiguous structure determination . This suggests that for "3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid," similar analytical techniques may be necessary to confirm the molecular structure, especially if regioisomers are possible.
Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives can lead to the formation of various biologically active compounds. For instance, the 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been shown to inhibit GAO, with the presence of large lipophilic substituents enhancing potency . This indicates that the bromophenyl and pyrrol groups in "3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid" could potentially interact in a way that affects the compound's reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their functional groups and molecular structure. For example, the presence of a carboxylic acid group typically results in the formation of hydrogen-bonded dimers in the solid state, as observed in the crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid . The bromophenyl and pyrrol substituents in the compound of interest are likely to affect its solubility, melting point, and stability, which are important parameters for its potential use in pharmaceutical applications.
Aplicaciones Científicas De Investigación
Synthesis and Structure Determination
- Regiospecific Synthesis and Crystal Structure Analysis : Kumarasinghe et al. (2009) reported on the synthesis of compounds closely related to 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, emphasizing the challenges in identifying regioisomers via spectroscopic techniques. Single-crystal X-ray analysis was crucial for unambiguous structure determination of these compounds, which showcased extensive hydrogen bonding and unique mixed solvate structures in their crystalline forms (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Synthesis and Applications
- Synthesis of Monocyclic-2-azetidinones : Behzadi et al. (2015) utilized 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a compound similar to 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, as a ketene source in synthesizing monocyclic-2-azetidinones. This process highlighted the control of diastereoselectivity in the reaction and the efficient separation of by-products via simple aqueous work-up (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDWNJHWQJLCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)
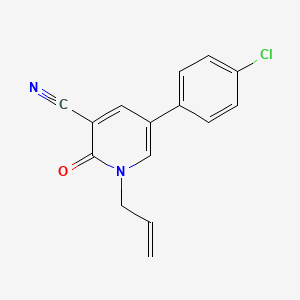
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B3004238.png)
![(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3004239.png)
![N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3004245.png)
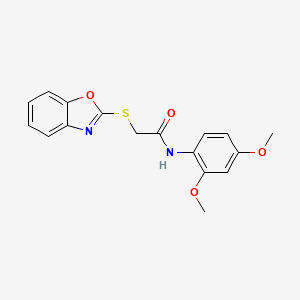
![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)
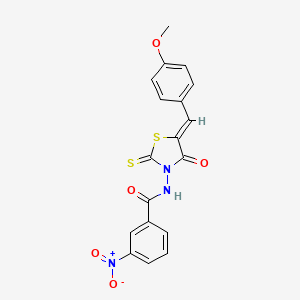
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)

